2-Methylbutanoic acid
Overview
Description
2-Methylbutanoic acid, also known as 2-methylbutyric acid, is a branched-chain alkyl carboxylic acid with the chemical formula CH₃CH₂CH(CH₃)CO₂H. It is classified as a short-chain fatty acid and exists in two enantiomeric forms: ®-2-methylbutanoic acid and (S)-2-methylbutanoic acid. This compound is naturally found in cocoa beans and various fruits such as apples and apricots .
Synthetic Routes and Reaction Conditions:
Grignard Reaction: Racemic this compound can be prepared by reacting 2-chlorobutane with carbon dioxide in the presence of a Grignard reagent.
Asymmetric Hydrogenation: Either enantiomer of this compound can be synthesized by the asymmetric hydrogenation of tiglic acid using a ruthenium-BINAP catalyst.
Industrial Production Methods:
Oxidation of Fusel Alcohol: Historically, the compound was first investigated by oxidizing components of fusel alcohol, which includes five-carbon amyl alcohols.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various derivatives.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can participate in substitution reactions to form amides, esters, anhydrides, and chloride derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Thionyl chloride and acyl chlorides are often used in substitution reactions.
Major Products:
Amides, Esters, Anhydrides, and Chlorides: These are the primary products formed from substitution reactions involving this compound.
Mechanism of Action
Target of Action
2-Methylbutanoic acid, also known as 2-methylbutyric acid, is a branched-chain alkyl carboxylic acid . It is classified as a short-chain fatty acid and exists in two enantiomeric forms, ®- and (S)-2-methylbutanoic acid . The primary target of this compound is the enzyme 2-hydroxy-6-oxo-7-methylocta-2,4-dienoate hydrolase , which is found in Pseudomonas fluorescens .
Mode of Action
The compound and its enantiomers react as typical carboxylic acids . They can form amide, ester, anhydride, and chloride derivatives
Biochemical Pathways
This compound is produced from the amino acid leucine during nutrient starvation in bacteria
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, its boiling point is 176 °C , indicating that it is stable at normal body temperature.
Scientific Research Applications
2-Methylbutanoic acid has diverse applications in various fields:
Chemistry: It is used as a precursor in the synthesis of other organic compounds.
Biology: The compound is studied for its role in metabolic pathways and its presence in natural products.
Medicine: It is investigated for its potential therapeutic properties and its role in drug synthesis.
Industry: this compound is used in the production of flavors, fragrances, and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Comparison with Similar Compounds
Butanoic Acid: A straight-chain carboxylic acid with similar properties but lacks the methyl branch.
Isovaleric Acid: Another branched-chain carboxylic acid with a different branching pattern.
Valeric Acid: A straight-chain carboxylic acid with one more carbon atom than 2-methylbutanoic acid
Uniqueness: this compound is unique due to its specific branching, which influences its physical and chemical properties. This branching can affect its boiling point, melting point, and reactivity compared to its straight-chain counterparts .
Properties
IUPAC Name |
2-methylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAMNBDJUVNPJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5021621 | |
Record name | 2-Methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5021621 | |
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Molecular Weight |
102.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Solid, colourless to pale yellow liquid | |
Record name | Butanoic acid, 2-methyl- | |
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Record name | Ethylmethylacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002176 | |
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Record name | 2-Methylbutyric acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/442/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
176.00 to 177.00 °C. @ 760.00 mm Hg | |
Record name | Ethylmethylacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002176 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
45 mg/mL at 20 °C, 1 ml in 1 ml 95% alcohol (in ethanol) | |
Record name | Ethylmethylacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002176 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | 2-Methylbutyric acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/442/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.932-0.936 | |
Record name | 2-Methylbutyric acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/442/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Mechanism of Action |
BufferGel is a microbicidal spermicide that provides sufficient buffering activity to maintain the mild, protective acidity of the vagina in the presence of semen. Sperm are acid-sensitive, so to assure fertility, semen provides a powerful alkalinizing action that abolishes the protective acidity of the vagina for several hours after intercourse. This alkalinizing action of semen also enables acid-sensitive sexually transmitted diseases (STD) pathogens to transmit infection. By blocking this action of semen, BufferGel prevents unwanted pregnancy, and shows promise for prevention of STDs, including HIV/AIDS. | |
Record name | Carbopol 974P | |
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CAS No. |
116-53-0, 9007-16-3, 151687-96-6, 600-07-7 | |
Record name | 2-Methylbutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116-53-0 | |
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Record name | 2-Methylbutanoic acid | |
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Record name | Carbomer 934 [USAN:NF] | |
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Record name | Carbopol 974P | |
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Record name | 2-Methylbutanoic acid | |
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Record name | Butanoic acid, 2-methyl- | |
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Record name | 2-Methylbutanoic acid | |
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Record name | 2-methylbutyric acid | |
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Record name | (±)-2-methylbutyric acid | |
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Record name | 2-METHYLBUTYRIC ACID | |
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Record name | Ethylmethylacetic acid | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the characteristic aroma of 2-methylbutanoic acid?
A1: this compound possesses a distinct sweaty, cheesy, or rancid aroma. This is often described as a key contributor to the characteristic aroma of various fermented foods and beverages. [, , , , , , ]
Q2: In what types of food and beverages is this compound found?
A2: this compound is found in a wide range of fermented foods, including:
- Dairy products: Swiss cheese []
- Fruits: Apples [, , ] and strawberries [, ]
- Beverages: Apple cider [] and mead []
- Fermented soybean products: Chungkuk-jang []
Q3: How does the concentration of this compound influence the aroma of apple juice?
A3: Higher concentrations of this compound, along with its ethyl ester, were found to significantly contribute to a stronger and more pleasant aroma in apple juice. []
Q4: What is the primary metabolic pathway responsible for the formation of this compound in fermented products?
A4: this compound is primarily formed through the Ehrlich pathway, a metabolic route involving the enzymatic deamination, decarboxylation, and reduction of the amino acid L-isoleucine by microorganisms. []
Q5: Does the chirality of L-isoleucine influence the enantiomeric distribution of this compound in fermented foods?
A5: While L-isoleucine possesses a chiral center, the analysis of various fermented foods revealed an almost 1:1 ratio of (S)- and (R)-2-methylbutanal, a precursor to this compound in the Ehrlich pathway. This suggests that the chirality of L-isoleucine does not directly dictate the final enantiomeric distribution in the acid. []
Q6: How does acid stress affect the production of this compound in Lactobacillus sanfranciscensis LSCE1?
A6: In the sourdough bacterium Lactobacillus sanfranciscensis LSCE1, acid stress was shown to induce a metabolic shift towards the overproduction of this compound, potentially utilizing a novel biosynthetic pathway from leucine to generate energy and maintain redox balance. []
Q7: What is the role of this compound production in Lactobacillus sanfranciscensis LSCE1 under acid stress?
A7: The overproduction of this compound under acid stress is hypothesized to be a survival mechanism for Lactobacillus sanfranciscensis LSCE1, allowing it to maintain redox balance and generate energy through a newly proposed pathway involving leucine catabolism. []
Q8: Does the presence of this compound in apple juice affect the growth of Penicillium expansum and patulin production?
A8: Research shows that this compound and its ethyl ester significantly enhance patulin production by Penicillium expansum in apple juice in a concentration-dependent manner, although it doesn’t significantly affect the fungal growth. []
Q9: What is the molecular formula and weight of this compound?
A9: The molecular formula of this compound is C5H10O2, and its molecular weight is 102.13 g/mol.
Q10: Can you describe the enantioselective synthesis of this compound methyl ester?
A10: Enantioselective synthesis of (S)-2-methylbutanoic acid methyl ester, a major apple and strawberry flavor compound, can be achieved using lipases such as Rhizomucor miehei, Aspergillus niger, and Aspergillus javanicus in organic solvents like isooctane. []
Q11: How can this compound be separated into its enantiomers?
A11: this compound can be resolved into its enantiomers through diastereomeric crystallization. This process involves reacting the racemic mixture with an optically pure resolving agent, such as (R)-(+)-α-methylbenzylamine, to form a pair of diastereomeric salts. These salts can then be separated by multistage fractional crystallization in cross-current or countercurrent flow systems. []
Q12: What is the role of this compound in the synthesis of ferroelectric liquid crystals?
A12: (S)-(+)-2-Methylbutanoic acid serves as a starting material in the synthesis of ester benzoate type ferroelectric liquid crystals. It is first converted to (S)-(+)-p-hydroxyphenyl-2-methylbutanoate, which is then esterified with acryloyloxy butyloxy benzoic acid to yield the final liquid crystal. [, ]
Q13: What spectroscopic data can be used to characterize this compound?
A13: Various spectroscopic methods can be employed to characterize this compound, including:
- Gas chromatography-mass spectrometry (GC-MS): This technique is commonly used to identify and quantify this compound in complex mixtures, such as those found in fermented foods and biological samples. [, , , , , , , , , , , ]
- Nuclear magnetic resonance (NMR) spectroscopy: 1H- and 13C-NMR can differentiate between the diastereomeric esters formed by reacting this compound with (R)-(–)-pantolactone, enabling the determination of enantiomeric composition. []
- Fourier-transform infrared (FT-IR) spectroscopy: FT-IR is useful for identifying characteristic functional groups, such as the ester bond in this compound-derived compounds. [, ]
Q14: What is the significance of camphor and 1,8-cineole found in Argania spinosa fruit pulp essential oil?
A14: The presence of camphor and 1,8-cineole in Argania spinosa fruit pulp essential oil suggests potential applications as an insect repellent, offering a valuable use for the fruit pulp, which is typically considered a waste product. []
Q15: How does the presence of an immiscible liquid phase affect the yield of pivalic acid in the Koch synthesis using isobutanol?
A15: Adding an immiscible liquid phase, like heptane, to the Koch synthesis of pivalic acid from isobutanol, using sulfuric acid as a catalyst, improves both pivalic acid yield and selectivity. This is attributed to the extraction of reaction products into the immiscible phase, which helps maintain a higher acidity in the catalyst solution. [, ]
Q16: How do different Bacillus species suppress the growth and sporulation of Magnaporthe oryzae Triticum?
A16: Bacillus species, including B. subtilis, B. velezensis BTS-4, and B. velezensis BTLK6A, can suppress the growth and sporulation of the wheat blast fungus Magnaporthe oryzae Triticum by producing volatile organic compounds (VOCs) such as hexanoic acid, this compound, and phenylethyl alcohol. These VOCs act in a dose-dependent manner to inhibit the fungus. []
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